REACTION_CXSMILES
|
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH:10]=O)[CH:7]=[CH:6][C:5]=12.[CH3:12][C:13]1[N:18]=[C:17]([CH:19](P(=O)(OC2C=CC=CC=2)OC2C=CC=CC=2)NC2C=CC=CC=2)[CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=[O:44].[Cs+].[Cs+].Cl>C1COCC1.CC(O)C.COC(C)(C)C>[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH2:10][C:19]([C:17]3[CH:16]=[CH:15][CH:14]=[C:13]([CH3:12])[N:18]=3)=[O:44])[CH:7]=[CH:6][C:5]=12 |f:2.3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N=1C=NN2C1C=CC(=C2)C=O
|
Name
|
03/087304 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.32 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(NC1=CC=CC=C1)P(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
Cs2CO3
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N HCl (2×35 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=NN2C1C=CC(=C2)CC(=O)C2=NC(=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.41 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |